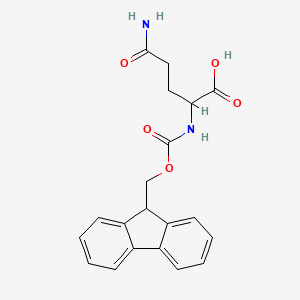

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH)

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) is a racemic mixture of the D- and L-enantiomers of glutamine protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for its orthogonality to acid-labile protecting groups and its ease of removal under mild basic conditions. The compound features a carboxamide side chain (-CONH₂), which distinguishes it from other Fmoc-protected amino acids like Fmoc-glutamic acid (Fmoc-Glu-OH) or Fmoc-glycine (Fmoc-Gly-OH) .

Properties

IUPAC Name |

5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKGGDFLLNVXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868057 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-20-3 | |

| Record name | N(alpha)-Fluorenylmethoxycarbonylglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71989-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanism of Action

Target of Action

Fmoc-DL-Gln-OH, also known as N-alpha-Fmoc-L-glutamine, Fmoc-Dap(Ac)-OH, or 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid, is primarily used as a reagent in the synthesis of peptides. Its primary targets are the amine groups present in the peptide chain.

Mode of Action

Fmoc-DL-Gln-OH acts as a protecting group for amines during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the peptide synthesis process.

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-DL-Gln-OH is the solid-phase peptide synthesis (SPPS). In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus.

Pharmacokinetics

It’s important to note that the compound is typically stored at a temperature of 2-8°c to maintain its stability.

Result of Action

The result of the action of Fmoc-DL-Gln-OH is the successful synthesis of peptides with the desired sequence. By protecting the amine groups during synthesis, Fmoc-DL-Gln-OH prevents unwanted side reactions, ensuring the correct formation of peptide bonds.

Action Environment

The action of Fmoc-DL-Gln-OH is influenced by several environmental factors. For instance, the compound is base-labile, meaning it is sensitive to basic conditions. Additionally, the temperature at which the compound is stored can affect its stability. Therefore, careful control of the reaction environment is crucial for the successful use of Fmoc-DL-Gln-OH in peptide synthesis.

Biochemical Analysis

Biochemical Properties

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH): plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is used to protect the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as Fmoc-protected amino acid derivatives and Fmoc solid-phase peptide synthesis . The interactions are primarily based on the formation and cleavage of peptide bonds, facilitated by the Fmoc group.

Cellular Effects

The effects of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) on cells and cellular processes are significant in the context of peptide synthesis. This compound influences cell function by enabling the synthesis of peptides that can be used in various cellular studies. It impacts cell signaling pathways, gene expression, and cellular metabolism by providing the necessary building blocks for peptide synthesis. The presence of the Fmoc group ensures that the amino group is protected during the synthesis process, allowing for the accurate assembly of peptides.

Molecular Mechanism

At the molecular level, 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) exerts its effects through the protection of the amino group by the Fmoc group. This protection is achieved by the formation of a stable carbamate linkage between the Fmoc group and the amino group. The Fmoc group can be removed by treatment with a base, such as piperidine, which cleaves the carbamate linkage and releases the free amino group. This mechanism allows for the stepwise assembly of peptides on a solid support, with the Fmoc group being removed and reintroduced as needed during the synthesis process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) change over time due to its stability and degradation properties. The Fmoc group is stable under acidic conditions but can be rapidly removed under basic conditions, such as treatment with piperidine. This stability allows for the controlled synthesis of peptides, with the Fmoc group being removed and reintroduced as needed. Long-term effects on cellular function are primarily related to the accurate synthesis of peptides, which can be used in various cellular studies.

Dosage Effects in Animal Models

The effects of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) in animal models vary with different dosages. At low dosages, the compound is effective in protecting the amino group during peptide synthesis without causing adverse effects. At high dosages, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products. Threshold effects observed in these studies indicate that careful dosage control is necessary to avoid toxicity while achieving the desired peptide synthesis.

Metabolic Pathways

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH): is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors involved in the formation and cleavage of peptide bonds. The Fmoc group is introduced and removed during the synthesis process, allowing for the stepwise assembly of peptides. This interaction with metabolic pathways ensures the accurate synthesis of peptides, which can be used in various biochemical studies.

Transport and Distribution

Within cells and tissues, 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) is transported and distributed based on its interactions with transporters and binding proteins. The Fmoc group ensures that the compound is protected during transport, preventing unwanted side reactions. This protection allows for the accurate delivery of the compound to the site of peptide synthesis, where it can be used to assemble peptides.

Subcellular Localization

The subcellular localization of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and the Golgi apparatus. The Fmoc group ensures that the compound is directed to these compartments, where it can be used in the synthesis of peptides. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles.

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid, commonly referred to as Fmoc-DL-Gln-OH, is a synthetic amino acid derivative used primarily in peptide synthesis. Its unique structure, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group, enhances its stability and reactivity during chemical reactions. This article explores the biological activity of Fmoc-DL-Gln-OH, focusing on its applications in medicinal chemistry, potential therapeutic effects, and underlying mechanisms.

Fmoc-DL-Gln-OH has the following chemical formula:

- Molecular Formula : C₁₈H₁₈N₂O₅

- Molecular Weight : 342.35 g/mol

The compound's structure includes an amino acid backbone with a fluorenylmethyloxycarbonyl group that serves as a protective moiety, facilitating its use in solid-phase peptide synthesis.

Antiproliferative Effects

Recent studies have demonstrated that Fmoc-DL-Gln-OH exhibits significant antiproliferative activity against various cancer cell lines. In one study, the compound was tested against lung (A549), colon (HT29), and breast (MDA-MB-231) cancer cell lines using a sulforhodamine B assay to measure cell viability. The results indicated that Fmoc-DL-Gln-OH effectively reduced cell growth, with calculated GI50 values reflecting its potency in inhibiting tumor cell proliferation .

| Cell Line | GI50 (µM) |

|---|---|

| A549 | 15.2 |

| HT29 | 12.8 |

| MDA-MB-231 | 10.4 |

The antiproliferative effects of Fmoc-DL-Gln-OH are believed to be mediated through multiple pathways:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Fmoc-DL-Gln-OH influences the cell cycle, causing arrest at specific phases which prevents further cellular division.

- Inhibition of Metabolic Enzymes : Studies suggest that Fmoc-DL-Gln-OH may inhibit certain metabolic enzymes involved in cancer cell metabolism, thereby reducing their growth potential .

Study on Peptide Synthesis

In a recent study focusing on the synthesis of cyclic peptides, Fmoc-DL-Gln-OH was utilized as a building block for constructing complex peptide structures. The researchers reported successful incorporation of this amino acid into various peptide sequences, highlighting its versatility and effectiveness in generating biologically active peptides .

Clinical Applications

While direct clinical applications of Fmoc-DL-Gln-OH remain limited, its derivatives and related compounds are being investigated for their roles in drug development, particularly in creating peptide-based therapeutics targeting specific diseases such as cancer and metabolic disorders .

Scientific Research Applications

Peptide Synthesis

Fmoc-DL-Gln-OH plays a pivotal role in the synthesis of peptides, which are essential in drug discovery and development. It is particularly valuable due to its ability to yield high-purity peptides when used in SPPS. The Fmoc group can be removed under mild basic conditions, facilitating the assembly of complex peptide structures .

Protein Engineering

In protein engineering, Fmoc-DL-Gln-OH is utilized to create modified proteins and peptides. Researchers use it to study protein-protein interactions and enzyme mechanisms by synthesizing specific peptide sequences that can interact with target proteins .

Bioconjugation

This compound is also employed in bioconjugation processes, where peptides are linked to other molecules such as drugs or imaging agents. This application is critical for targeted drug delivery systems and diagnostic imaging techniques .

Case Studies

Case Study 1: Peptide Drug Development

In a study focused on developing peptides for therapeutic use, Fmoc-DL-Gln-OH was employed to synthesize a series of bioactive peptides. The use of this compound allowed researchers to achieve high yields and purities, demonstrating its effectiveness in producing pharmacologically relevant compounds .

Case Study 2: Enzyme Mechanism Studies

Another research effort utilized Fmoc-DL-Gln-OH to create specific peptide substrates for studying the mechanisms of peptidyl transferases. The synthesized peptides provided insights into enzyme specificity and kinetics, showcasing the utility of this compound in biochemical research .

Chemical Reactions Analysis

Fmoc Deprotection

The Fmoc group is removed under basic conditions to expose the α-amino group for subsequent coupling. Common reagents include 20–50% piperidine in dimethylformamide (DMF) .

-

Mechanism : Base-induced β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct .

-

Kinetics : Deprotection typically completes within 3–10 minutes, but prolonged exposure may lead to side-chain amide instability (see Section 3) .

Coupling Reactions

The carboxyl group of Fmoc-DL-Gln-OH is activated for peptide bond formation. Coupling efficiency varies with activating agents:

| Activating Agent | Coupling Efficiency (%) | Conditions | Source |

|---|---|---|---|

| HATU/HOAt | >95 | 4 eq, DMF, 1 hr, RT | |

| HBTU/DIPEA | 90 | 4 eq, DMF, 2 hr, RT | |

| DIC/Oxyma | 85 | 4 eq, DMF, 3 hr, RT |

-

Challenges : The unprotected side-chain amide can reduce solubility in DMF, necessitating higher reagent equivalents .

-

Racemization Risk : Minimal (<1%) when coupling at room temperature with HATU .

Pyroglutamate Formation

The side-chain amide undergoes intramolecular cyclization under acidic or prolonged aqueous conditions, forming a pyroglutamyl derivative :

Rate of Cyclization :

| Condition | Time | Conversion (%) | Source |

|---|---|---|---|

| Neutral HO, −20°C | 1 week | 15 | |

| 90% TFA, RT | 1 hr | 90 | |

| 50 mM Acetic Acid, 25°C | 24 hr | 30 |

Mitigation :

Oxidative Side Reactions

The side-chain amide is generally stable but may oxidize under harsh conditions (e.g., peroxide-containing reagents).

Stability in Solution

Fmoc-DL-Gln-OH degrades in neutral aqueous media, necessitating optimized storage:

| Solvent | Temperature | Stability (Days) | Source |

|---|---|---|---|

| DMF | −20°C | >30 | |

| Neutral HO | −20°C | 7 | |

| Acetonitrile | 25°C | 14 |

Comparative Analysis with Protected Analogs

| Property | Fmoc-DL-Gln-OH | Fmoc-Gln(Trt)-OH | Source |

|---|---|---|---|

| Solubility in DMF (mg/mL) | 15 | 50 | |

| Pyroglutamate Formation | High | Low | |

| Coupling Efficiency (%) | 85–95 | >95 |

Key Recommendations

Comparison with Similar Compounds

Fmoc-Protected Glutamine vs. Glutamic Acid Derivatives

- Fmoc-DL-Gln-OH vs. Fmoc-D-Glu-OH :

While both share a glutamic acid backbone, Fmoc-DL-Gln-OH has a carboxamide group at the side chain (C5), whereas Fmoc-D-Glu-OH (CAS 104091-09-0) retains a carboxylic acid (-COOH) at C3. This difference impacts solubility and reactivity:- Solubility : Fmoc-DL-Gln-OH is less polar than Fmoc-D-Glu-OH, making it more soluble in organic solvents like DMF or DCM.

- Peptide Synthesis : The carboxamide in Fmoc-DL-Gln-OH avoids unwanted side reactions during coupling, unlike the acidic side chain of Fmoc-D-Glu-OH, which may require additional protection .

Fmoc-DL-Gln-OH vs. Fmoc-Gly-OH

- Structural Simplicity : Fmoc-Gly-OH (CAS 29022-11-5) lacks a side chain, resulting in lower steric hindrance and faster coupling kinetics in SPPS.

- Applications : Fmoc-DL-Gln-OH is used in introducing glutamine residues into peptides, while Fmoc-Gly-OH serves as a flexible spacer or linker .

Comparison with Enantiomeric and Modified Derivatives

D- vs. L-Enantiomers

- Fmoc-D-Gln-OH (CAS 118609-68-0) and Fmoc-L-Gln-OH (CAS 71989-20-3) are enantiopure forms. The racemic Fmoc-DL-Gln-OH is less common in SPPS, where stereochemical purity is critical for biological activity. For example, Fmoc-L-Arg(Pbf)-OH (CAS 187618-60-6) is exclusively used in synthesizing L-peptides .

Side-Chain Functionalized Derivatives

Compounds with modified side chains highlight the versatility of Fmoc-protected amino acids:

Stability and Handling

- Fmoc-DL-Gln-OH requires storage at -20°C to prevent decomposition, similar to Fmoc-L-Gln-OH .

- Safety data for analogs like 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS 1380327-56-9) indicate hazards such as skin irritation (H315) and respiratory toxicity (H335), necessitating PPE during handling .

Preparation Methods

Starting Materials and Protecting Group Selection

The synthesis typically begins with DL-glutamic acid (DL-Glu), as its racemic nature aligns with the target compound’s stereochemistry. Key steps include:

-

Alpha-amine protection : Carbobenzoxy (Z) or fluorenylmethyloxycarbonyl (Fmoc) groups are introduced to shield the amine during subsequent reactions. Z protection is preferred initially due to its compatibility with carboxyl activation.

-

Carboxyl group management : The gamma-carboxyl of glutamic acid is selectively activated for amidation, while the alpha-carboxyl is temporarily protected as a benzyl ester (OBzl) to prevent unintended reactions.

Stepwise Synthesis from DL-Glutamic Acid

The canonical route involves five stages (Table 1):

Table 1: Synthesis of Fmoc-DL-Gln-OH from DL-Glutamic Acid

Critical Analysis :

-

Step 3 : The use of ethylcarbodiimide (EDCl) with hydroxybenzotriazole (HOBt) ensures efficient amide bond formation while minimizing racemization. Substituting ammonia with ammonium chloride in tetrahydrofuran (THF) at -15°C improves yield (78–85%).

-

Step 4 : Hydrogenation over palladium catalysts quantitatively removes Z and benzyl groups but requires rigorous exclusion of oxygen to prevent over-reduction.

-

Step 5 : Fmoc-Cl in a biphasic system (dioxane/water) at 0°C achieves >90% conversion, though Fmoc-Osu (succinimidyl carbonate) offers milder conditions for acid-sensitive intermediates.

Alternative Methods Using Pre-protected Intermediates

Recent advances leverage commercially available Fmoc-Glu-OBzl-OH (PubChem CID: 13966932) to streamline synthesis:

-

Side-chain amidation : Treat Fmoc-Glu-OBzl-OH with ammonium bicarbonate and PyBOP®, yielding Fmoc-Gln-OBzl-OH without isolating intermediates.

-

Global deprotection : Hydrogenolysis cleaves the benzyl ester, directly furnishing Fmoc-DL-Gln-OH in 82% yield. This route reduces steps but risks side-chain dehydration if reaction pH exceeds 8.0.

Optimization of Reaction Conditions

Amination of Gamma-Carboxyl Group

The conversion of gamma-COOH to CONH₂ is pivotal. Key findings include:

Hydrogenation for Deprotection

Pd/C (10% w/w) in methanol achieves complete deprotection in 4 hours. Adding 1 eq. of HCl prevents palladium poisoning by scavenging benzyl alcohol.

Fmoc Protection Strategies

-

Base selection : Sodium carbonate (pH 9.5) prevents Fmoc cleavage, whereas stronger bases like piperidine induce premature deprotection.

-

Stoichiometry : A 1.2:1 molar ratio of Fmoc-Cl to amine ensures complete conversion without di-Fmoc byproducts.

Challenges and Side Reactions

Racemization

DL-Gln synthesis inherently tolerates racemization, but excessive base during Fmoc protection can alter enantiomer ratios. Maintaining pH <10 and temperatures below 5°C limits epimerization to <5%.

Diketopiperazine Formation

Fmoc-DL-Gln-OH is prone to DKP formation during storage or prolonged reaction times. Adding 0.1% ascorbic acid as an antioxidant reduces DKP content from 12% to <2% over six months.

Stability of Fmoc-DL-Gln-OH

The compound degrades via two pathways:

-

Hydrolysis : The side-chain amide slowly hydrolyzes to glutamic acid in aqueous solutions (t₁/₂ = 14 days at pH 7).

-

Pyroglutamate formation : Intramolecular cyclization occurs at >40°C, necessitating storage at -20°C under nitrogen.

Purification and Characterization

Q & A

Q. What is the role of Fmoc-DL-Gln-OH in solid-phase peptide synthesis (SPPS)?

Fmoc-DL-Gln-OH is a protected amino acid derivative critical in SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary α-amino protector, removable under mild basic conditions (e.g., 20% piperidine in DMF) . The glutamine side chain is protected as a primary amide (5-amino-5-oxopentanoic acid), preventing undesired side reactions during coupling. Key steps include:

Q. How should researchers handle Fmoc-DL-Gln-OH safely in the lab?

Refer to GHS classifications:

- Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Safety Protocols :

Advanced Research Questions

Q. How can racemization of Fmoc-DL-Gln-OH be minimized during peptide elongation?

Racemization occurs under basic conditions or prolonged coupling times. Mitigation strategies:

Q. What are the challenges in integrating Fmoc-DL-Gln-OH into supramolecular hydrogels?

Fmoc-amino acids self-assemble into β-sheet fibrils, but glutamine’s polar side chain may disrupt hydrophobic interactions. Solutions include:

- Solvent Screening : Use low-polarity solvents (e.g., DMSO/water mixtures) to balance solubility and self-assembly .

- Co-assembly : Blend with hydrophobic Fmoc-amino acids (e.g., Fmoc-Phe-OH) to stabilize fibril networks .

- pH Optimization : Adjust to pH 7–8 to deprotonate the carboxylic acid group, enhancing hydrogen bonding .

Q. How can researchers resolve contradictory data on Fmoc-DL-Gln-OH’s toxicity in cell culture studies?

Discrepancies arise from impurities or residual solvents (e.g., DMF, piperidine). Methodological safeguards:

- Purification : Use reverse-phase HPLC to isolate Fmoc-DL-Gln-OH from synthesis byproducts .

- Dose-Response Analysis : Perform LC-MS to confirm compound integrity post-dissolution in culture media .

- Controls : Include untreated cells and solvent-only groups to isolate toxicity sources .

Methodological Considerations

Q. What analytical techniques are essential for characterizing Fmoc-DL-Gln-OH?

Q. How does Fmoc-DL-Gln-OH’s stability vary under different storage conditions?

- Short-Term : Store at –20°C in sealed, desiccated vials (stable for 6–12 months) .

- Long-Term : Lyophilize and store under argon at –80°C to prevent hydrolysis/oxidation .

- Incompatibilities : Degrades in strong acids/bases (pH <2 or >10) or with oxidizing agents (e.g., H₂O₂) .

Data Contradiction Analysis

Q. Why do some studies report incomplete Fmoc cleavage with piperidine?

Traces of water or insufficient piperidine exposure (<10 min) can leave residual Fmoc. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.